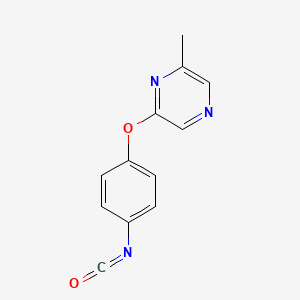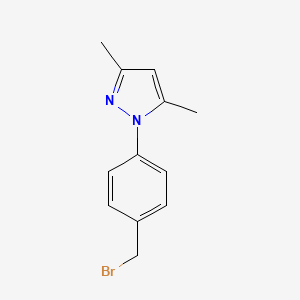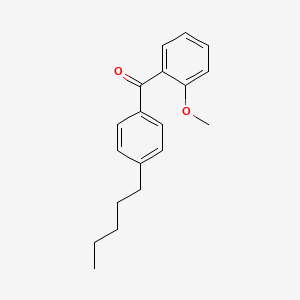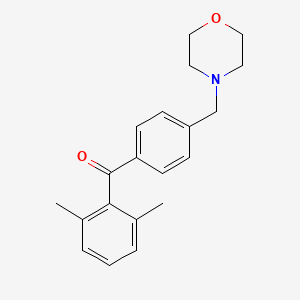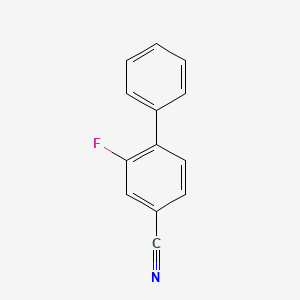
4-シアノ-2-フルオロビフェニル
概要
説明
4-Cyano-2-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a cyano group (-CN) and a fluoro group (-F) attached to the second and fourth positions, respectively
科学的研究の応用
4-Cyano-2-fluoro-biphenyl has diverse applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs) due to its rigid biphenyl structure and electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Chemical Biology: Utilized in the development of molecular probes and bioactive molecules for studying biological processes.
Industrial Chemistry: Employed in the production of specialty chemicals and advanced materials.
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Cyano-2-fluoro-biphenyl might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could suggest favorable bioavailability.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 4-Cyano-2-fluoro-biphenyl can be influenced by various environmental factors. For instance, it’s known that similar compounds used in Suzuki–Miyaura cross-coupling reactions are generally environmentally benign . This suggests that 4-Cyano-2-fluoro-biphenyl might also exhibit stability and efficacy in a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For 4-Cyano-2-fluoro-biphenyl, the reaction involves 4-bromo-2-fluorobenzonitrile and phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of 4-Cyano-2-fluoro-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 4-Cyano-2-fluoro-biphenyl .
化学反応の分析
Types of Reactions: 4-Cyano-2-fluoro-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can undergo other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions:
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Electrophilic Substitution: Nitro- and sulfonyl-biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyls with various nucleophiles.
Cross-Coupling Reactions: Biphenyl derivatives with different functional groups.
類似化合物との比較
4-Cyano-biphenyl: Lacks the fluoro group, resulting in different electronic properties and reactivity.
2-Fluoro-biphenyl: Lacks the cyano group, affecting its chemical behavior and applications.
4-Cyano-2-chloro-biphenyl: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness: 4-Cyano-2-fluoro-biphenyl’s combination of cyano and fluoro groups imparts unique electronic properties, making it particularly valuable in applications requiring specific electronic characteristics and reactivity .
特性
IUPAC Name |
3-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLGDKPIPQNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650150 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-69-2 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

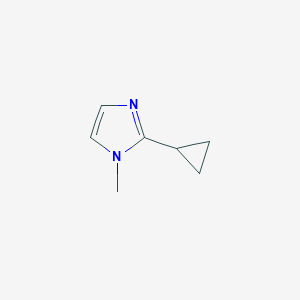
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
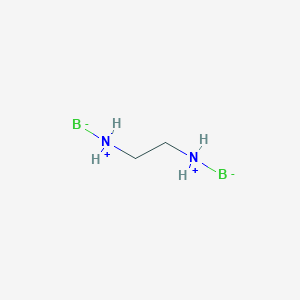
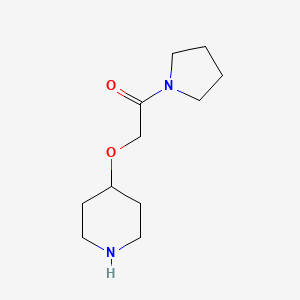
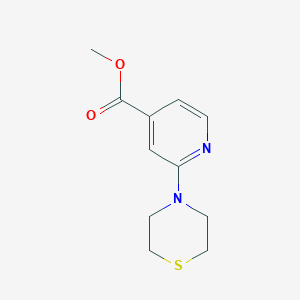
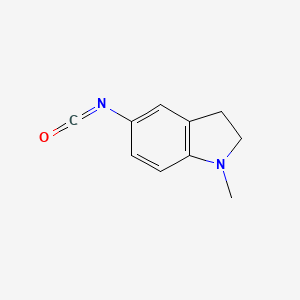
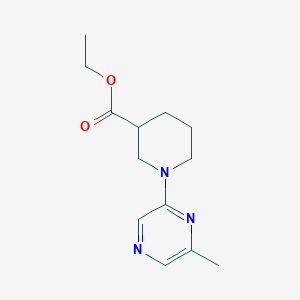
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
